molecular formula C11H8Cl2N4O B12957649 1,3-Bis(4-chloropyridin-2-yl)urea

1,3-Bis(4-chloropyridin-2-yl)urea

Cat. No.: B12957649
M. Wt: 283.11 g/mol
InChI Key: RSWOLTODFOYQHK-UHFFFAOYSA-N
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Description

1,3-Bis(4-chloropyridin-2-yl)urea is a high-purity chemical compound offered for research use only. This urea-based molecule features two chloropyridine rings, a structural motif common in the development of active pharmaceutical ingredients (APIs) and their associated impurity profiles. Similar bis-heterocyclic urea compounds are known to serve as key intermediates or impurity standards in the synthesis of various drugs . Research Applications: This compound is primarily valued in medicinal chemistry and pharmaceutical R&D. Researchers may utilize it as a building block in the synthesis of more complex molecules or as a standard for analytical purposes, such as method development and validation in HPLC and MS analysis . Its structure suggests potential use in profiling related substances to ensure the safety and quality of pharmaceutical compounds, akin to how the oxamide derivative of 5-chloropyridine is used for Edoxaban impurity profiling . Quality & Support: To support your research, this product is supplied with comprehensive characterization data. This typically includes a Certificate of Analysis (CoA) detailing purity and potency, alongside analytical data such as 1 H-NMR, Mass Spectrometry, and HPLC for full structural verification and quality assurance . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8Cl2N4O

Molecular Weight

283.11 g/mol

IUPAC Name

1,3-bis(4-chloropyridin-2-yl)urea

InChI

InChI=1S/C11H8Cl2N4O/c12-7-1-3-14-9(5-7)16-11(18)17-10-6-8(13)2-4-15-10/h1-6H,(H2,14,15,16,17,18)

InChI Key

RSWOLTODFOYQHK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)NC(=O)NC2=NC=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Direct Urea Formation from 4-Chloropyridin-2-amine and Phosgene or Phosgene Equivalents

One classical approach to synthesize 1,3-bis(4-chloropyridin-2-yl)urea involves the reaction of 4-chloropyridin-2-amine with phosgene or phosgene substitutes (e.g., triphosgene or carbonyldiimidazole). The amine groups react with the carbonyl source to form the urea linkage.

  • Reaction conditions: Typically carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low to moderate temperatures (0–25 °C) to control reactivity and avoid side reactions.
  • Mechanism: The amine nucleophilically attacks the carbonyl carbon of phosgene, forming an intermediate isocyanate, which then reacts with a second equivalent of amine to yield the symmetrical bis-urea.
  • Advantages: High selectivity and yields; well-established method for symmetrical ureas.
  • Limitations: Use of toxic phosgene requires careful handling and safety measures.

Coupling via Carbamate Intermediates Using tert-Butyl Carbamates and Catalysts

A greener and safer alternative involves the use of tert-butyl substituted carbamates as urea precursors, catalyzed by bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me3). This method has been demonstrated for 2-chloropyridin-3-amine derivatives and can be adapted for 4-chloropyridin-2-amine.

  • Procedure: 4-chloropyridin-2-amine is reacted with tert-butyl carbamates in THF with catalytic DABAL-Me3 under heating or microwave irradiation.
  • Reaction time: Conventional heating requires about 2 hours at 80 °C; microwave irradiation reduces reaction time significantly.
  • Workup: After reaction completion, quenching with acid, neutralization, extraction, and purification by column chromatography.
  • Yields: Generally high, with microwave-assisted synthesis providing better yields and shorter reaction times.
  • Benefits: Avoids toxic phosgene, environmentally friendlier, and scalable.

One-Pot Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of chloropyridinyl urea derivatives, including this compound analogs.

  • Method: Reactants are combined in a solvent such as THF with a catalyst (e.g., DABAL-Me3) and subjected to microwave irradiation.
  • Advantages: Rapid reaction rates, improved yields, and energy efficiency.
  • Characterization: Products confirmed by IR, ^1H NMR, and mass spectrometry.

Detailed Reaction Conditions and Data

Method Reactants Catalyst/Conditions Solvent Temperature Time Yield (%) Notes
Phosgene-mediated urea formation 4-chloropyridin-2-amine + phosgene None (phosgene reactive) THF/DCM 0–25 °C 1–3 hours 70–85 Requires careful handling of phosgene
Carbamate coupling with DABAL-Me3 4-chloropyridin-2-amine + tert-butyl carbamate DABAL-Me3 catalyst THF 80 °C (heating) 2 hours 75–90 Microwave reduces time to minutes
Microwave-assisted synthesis Same as above DABAL-Me3 catalyst THF Microwave (80–100 °C) 10–30 min 85–95 Faster, higher yields, greener method

Research Findings and Optimization

  • Effect of Catalyst: DABAL-Me3 has been shown to effectively catalyze the formation of urea bonds from amines and carbamates, improving yields and reducing reaction times compared to conventional heating.
  • Microwave Irradiation: Microwave-assisted synthesis significantly accelerates the reaction, providing higher yields and cleaner products due to uniform heating and reduced side reactions.
  • Solvent Choice: THF is preferred for its ability to dissolve both reactants and catalyst, facilitating efficient reaction kinetics.
  • Purification: Column chromatography is typically employed to isolate pure this compound, with purity confirmed by spectroscopic methods (IR, NMR, MS).

Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chloropyridin-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various urea derivatives, while oxidation or reduction can lead to different pyridine-based compounds .

Scientific Research Applications

Medicinal Chemistry

1,3-Bis(4-chloropyridin-2-yl)urea is studied for its potential as an enzyme inhibitor, particularly against soluble epoxide hydrolase (sEH). This enzyme plays a critical role in fatty acid metabolism and has implications in treating conditions like inflammation and hypertension. The compound's mechanism involves binding to the active site of sEH, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which exhibit anti-inflammatory and vasodilatory effects.

Case Study: Inhibition Studies
Research indicates that this compound demonstrates significant inhibitory activity against sEH, with studies showing effective binding affinities. Such interactions highlight its potential as a therapeutic agent in managing cardiovascular diseases.

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by modulating enzyme activities involved in cell proliferation and apoptosis. Its ability to interact with specific molecular targets makes it a candidate for further investigation in cancer therapeutics.

Case Study: Cytotoxicity Assays
In vitro assays have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. These findings support its potential as a scaffold for developing new anticancer drugs .

Materials Science

Beyond medicinal applications, this compound is being explored for its properties in materials science. Its unique structural characteristics enable it to be used in developing advanced materials with specific electronic and optical properties. Researchers are investigating its use in organic electronics and photonic devices due to its ability to form stable thin films .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chloropyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The 4-chloropyridin-2-yl groups in 1,3-Bis(4-chloropyridin-2-yl)urea contrast with substituents in related diaryl ureas:

  • 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU) : The trifluoromethyl groups in BPU are strongly electron-withdrawing and bulky, enhancing hydrophobicity and steric hindrance. This likely improves binding to hydrophobic protein pockets compared to the smaller, moderately electron-withdrawing chloro groups in the target compound .
  • 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea: Bromine’s larger atomic radius and lower electronegativity than chlorine may reduce solubility but increase van der Waals interactions.

Hydrogen-Bonding and Hydrophobic Interactions

  • BPU : Molecular docking studies show BPU forms hydrogen bonds (green dashed lines) and hydrophobic interactions (red “eyelashes”) with residues in proteins (PDB: 2ZID, 3AIC). The trifluoromethyl groups enhance hydrophobic contacts, while the urea backbone mediates hydrogen bonding .
  • The urea core retains hydrogen-bonding capacity, which may be critical for target engagement.

Data Table: Key Properties of Selected Diaryl Ureas

Compound Name Substituents Molecular Weight (g/mol)* LogP (Estimated) Hydrogen Bond Donors/Acceptors Notable Interactions
This compound 4-Cl-pyridin-2-yl ~308.1 ~2.1 2 donors, 4 acceptors Moderate hydrophobicity, H-bonding
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea 3,5-(CF₃)₂-phenyl ~552.3 ~5.8 2 donors, 4 acceptors Strong hydrophobic interactions
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea 5-Br-3-Me-pyridin-2-yl ~465.9 ~3.5 2 donors, 4 acceptors Steric bulk, van der Waals

*Calculated using average atomic masses.

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